1-(1,3-Benzothiazol-2-yl)-3-phenylurea is a complex organic compound that integrates a benzothiazole ring with a phenylurea moiety. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry. The compound is classified under the category of phenylureas, which are known for their diverse pharmacological properties.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2-aminobenzothiazole with isocyanates. It is also available from chemical suppliers for research purposes, highlighting its relevance in ongoing studies related to enzyme inhibition and therapeutic applications .
1-(1,3-Benzothiazol-2-yl)-3-phenylurea belongs to the class of benzothiazole derivatives and phenylureas, which are recognized for their potential roles as enzyme inhibitors and in therapeutic applications such as anti-cancer and anti-inflammatory treatments.
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea typically involves the following steps:
The reaction conditions are optimized to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and consistency in production .
The molecular structure of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea features a benzothiazole ring fused to a phenylurea group. This configuration contributes to its unique chemical properties and biological activities.
Key structural data includes:
1-(1,3-Benzothiazol-2-yl)-3-phenylurea can undergo various chemical reactions:
These reactions expand the utility of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea in synthesizing related compounds with potentially enhanced biological activities.
The mechanism of action for 1-(1,3-Benzothiazol-2-yl)-3-phenylurea involves its interaction with specific biological targets, such as enzymes. Research indicates that it may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against diseases like cancer .
Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain cancer cell lines, suggesting a promising avenue for further research into its pharmacological applications .
Key physical properties include:
Chemical properties encompass stability under various conditions, reactivity with nucleophiles, and potential for functional group transformations. Detailed analyses often employ techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry for characterization .
1-(1,3-Benzothiazol-2-yl)-3-phenylurea has diverse applications across several scientific domains:
Molecular Architecture and Key Properties1-(1,3-Benzothiazol-2-yl)-3-phenylurea (Chemical Formula: C₁₄H₁₁N₃OS; Molecular Weight: 269.32 g/mol; PubChem CID: 726342) features a planar benzothiazole unit linked to a phenyl ring via a urea (–NHC(O)NH–) bridge [1]. The benzothiazole moiety comprises a benzene ring fused with a thiazole, incorporating nitrogen and sulfur heteroatoms, while the phenyl group provides aromatic hydrophobicity. The urea group adopts a trans,trans conformation in unsubstituted forms, enabling optimal hydrogen-bonding interactions with biological targets [2]. This conformation arises from resonance delocalization across the carbonyl and adjacent nitrogen atoms, resulting in partial double-bond character (C–N bond length: ~1.37 Å) and trigonal-to-tetrahedral geometry at nitrogens [2].
Spectral and Crystallographic SignaturesNuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic signals: benzothiazole H7/H8 protons appear as doublets between δ 7.8–8.1 ppm, urea NH protons resonate near δ 10.2–10.5 ppm, and phenyl ortho-protons display coupling at δ 7.4–7.6 ppm [1] [3]. Infrared spectroscopy confirms C=O stretching at 1640–1660 cm⁻¹ and N–H bends at 1540–1560 cm⁻¹. Crystallographic analyses demonstrate π-stacking between benzothiazole and phenyl rings when N-methylated, shifting the conformation to cis,cis and enabling face-to-face aromatic interactions [2].
Table 1: Key Spectral Assignments for 1-(1,3-Benzothiazol-2-yl)-3-phenylurea
Spectroscopic Technique | Signal Position | Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 10.45 (s, 1H) | Urea NH |
δ 8.08 (d, J=8.0 Hz, 1H) | Benzothiazole H4 | |
δ 7.89 (d, J=7.6 Hz, 1H) | Benzothiazole H7 | |
δ 7.72–7.68 (m, 2H) | Phenyl meta-Protons | |
δ 7.52–7.42 (m, 3H) | Benzothiazole H5/H6; Phenyl para-Proton | |
FT-IR | 1655 cm⁻¹ | C=O Stretch |
1550 cm⁻¹ | N–H Bend |
Electronic and Physicochemical ProfileElectron-withdrawing benzothiazole and electron-donating phenyl groups create a push-pull system, polarizing the urea carbonyl and enhancing hydrogen-bond acceptor capacity. Calculated LogP is ~3.2, indicating moderate lipophilicity, while topological polar surface area (TPSA) is ~76 Ų, suggesting membrane permeability. Aqueous solubility is limited (<50 µM) due to crystallinity, but N-alkylation disrupts planarity and improves dissolution [2] [7].
Early Benzothiazole TherapeuticsBenzothiazole emerged as a privileged scaffold in the 1940s with the antitubercular drug thioflavin T. The 2-aminobenzothiazole substructure proved critical for kinase inhibition, leading to the 2001 discovery of BAY 43-9006 (Sorafenib), a Raf kinase inhibitor containing a N-(4-pyridyl)-4-trifluoromethylbenzamide-benzothiazole core [6]. This breakthrough highlighted benzothiazole’s role in targeting ATP-binding pockets via hinge-region hydrogen bonding. Concurrently, 2-arylbenzothiazoles like CGP 52411 were developed as EGFR inhibitors, establishing structure-activity relationships (SAR) where electron-withdrawing substituents (e.g., –Cl, –CF₃) at C6 enhanced potency [4] [6].
Evolution to Urea-Linked DerivativesIncorporating urea linkages began in the 2000s to exploit their hydrogen-bonding capabilities. Initial hybrids like 1-(1,3-benzothiazol-2-yl)-3-(N-phenylanilino)urea (CID 41466438) demonstrated dual kinase/GPCR modulation [3]. Systematic SAR studies revealed:
Table 2: SAR Analysis of Benzothiazole-Urea Hybrids
Structural Modification | Biological Impact | Mechanistic Insight |
---|---|---|
C6 Substitution (–Cl, –CF₃) | ↑ sEH/FAAH inhibition (IC₅₀ < 10 nM) [4] | Enhanced hydrophobic pocket occupancy |
N-Methylation of urea | ↓ Microsomal clearance (t₁/₂ ↑ 2.5-fold) [2] | Blocked oxidative metabolism; conformational shift |
Replacement of phenyl with pyridine | ↑ Solubility; ↓ CNS penetration | Improved hydrophilicity; reduced LogP |
Addition of –OCH₃ at phenyl meta | ↓ FAAH potency (IC₅₀ > 100 nM) [4] | Steric clash with catalytic residues |
Modern Dual-Target InhibitorsRecent advances focus on benzothiazole-ureas as dual sEH/FAAH inhibitors. Compound 4 (2-chloro analog) exhibits IC₅₀ values of 7 nM (human FAAH) and 9.6 nM (human sEH) by simultaneously elevating anti-inflammatory EETs and endocannabinoids [4]. This polypharmacology approach circumvents drug-drug interaction risks from combination therapies and demonstrates efficacy in inflammatory pain models without locomotor impairment [4].
Conformational Control and Target EngagementUrea-linked heterocycles enable precise conformational control in drug design. N,N′-Diaryl ureas adopt trans,trans geometries ideal for bidentate hydrogen bonding with proteases and kinases, while N-alkylation shifts equilibrium to cis,cis conformers, facilitating π-stacking in enzyme allosteric sites [2]. This conformational switch was exploited in oligomeric ureas to generate β-sheet mimetics targeting protein-protein interactions [2]. For 1-(1,3-benzothiazol-2-yl)-3-phenylurea, the unsubstituted urea forms three hydrogen bonds with sEH’s catalytic triad (Tyr383, Asp335), while benzothiazole engages in π-cation interactions with Arg338 [4].
Optimization of Drug-Like PropertiesUrea linkages balance hydrophilicity and permeability. Although unsubstituted ureas exhibit high melting points (>200°C) due to crystallinity, strategies like:
Table 3: Approved Drugs Featuring Urea-Linked Heterocycles
Drug Name | Structure | Therapeutic Target | Clinical Use |
---|---|---|---|
Sorafenib | N-(4-Chloro-3-trifluoromethylphenyl)-4-pyridylurea-benzothiazole | Raf kinase, VEGFR | Renal cell carcinoma |
Glibenclamide | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-sulfonylurea | SUR1/Kir6.2 ATP channel | Type II diabetes |
Linagliptin | 8-(3-Aminopiperidin-1-yl)-7-butynylxanthine-urea | Dipeptidyl peptidase-4 (DPP-4) | Type II diabetes |
TAK-285 | 1-(1,3-Benzothiazol-2-yl)-3-{1H-indazol-5-yl}urea | HER2/EGFR kinases | Investigational (oncology) |
Multitargeting ApplicationsBenzothiazole-urea hybrids exemplify multitarget-directed ligands (MTDLs). By inhibiting interconnected pathways (e.g., sEH/FAAH in pain; kinases/phosphodiesterases in cancer), they provide synergistic efficacy. The benzothiazole pharmacophore specifically targets:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: